5-Bromo-7-methylindoline
Overview
Description
5-Bromo-7-methylindoline is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylindoline typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-methylaniline as the starting material.
Coupling Reaction: The starting material undergoes a coupling reaction to form an intermediate compound.
Ring Closure: The intermediate compound is then subjected to ring closure to form the indoline structure.
Hydrolysis and Decarboxylation: The final steps involve hydrolysis and decarboxylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high yields and purity. The use of cost-effective raw materials and scalable reaction conditions is crucial for large-scale production. The process typically involves:
Mild Reaction Conditions: Utilizing mild reaction conditions to ensure the stability of the compound.
Simple Purification Methods: Implementing simple and efficient purification methods to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide and copper(I) bromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Bromo-7-methylindoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: It binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methylindoline-2,3-dione: A closely related compound with similar structural features.
6-Bromo-7-methylindole: Another derivative with a bromine atom at the 6th position.
4-Bromo-2-methylaniline: The starting material for the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-7-methyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,11H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXFPTJSPKPIHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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